molecular formula C11H14N2O2S B5710899 N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylthiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylthiourea

Cat. No. B5710899
M. Wt: 238.31 g/mol
InChI Key: QEBSTUAPXDTNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylthiourea, also known as Benzylpiperazine-2-thiourea (BZPT), is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. BZPT belongs to the class of thiourea derivatives, which are known for their diverse biological activities.

Scientific Research Applications

BZPT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, BZPT has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, BZPT has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disease research, BZPT has been shown to protect neurons from oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of BZPT is not fully understood. However, it has been suggested that BZPT exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BZPT has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
BZPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that BZPT inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of acetylcholinesterase and tyrosinase. In vivo studies have shown that BZPT improves glucose tolerance and insulin sensitivity, protects neurons from oxidative stress and inflammation, and inhibits the growth of tumors.

Advantages and Limitations for Lab Experiments

BZPT has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using various assays. However, BZPT also has several limitations. It has low solubility in water, which can limit its use in in vivo studies. It also has low stability, which can limit its shelf life.

Future Directions

There are several future directions for BZPT research. One direction is to study the potential therapeutic applications of BZPT in other fields of medicine, such as cardiovascular disease and inflammation. Another direction is to study the structure-activity relationship of BZPT and its analogs to identify more potent and selective compounds. Finally, more studies are needed to fully understand the mechanism of action of BZPT and its biological effects.
In conclusion, BZPT is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. It has been shown to have various biological effects, including inhibiting the growth of cancer cells, improving glucose tolerance and insulin sensitivity, and protecting neurons from oxidative stress and inflammation. Although BZPT has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential of BZPT as a therapeutic agent.

Synthesis Methods

BZPT can be synthesized using a simple two-step reaction. The first step involves the reaction of 1,3-benzodioxole with benzylamine to form N-benzyl-1,3-benzodioxole-5-carboxamide. The second step involves the reaction of the carboxamide with thiourea to form BZPT. The overall yield of the synthesis is approximately 50%.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-12-11(16)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBSTUAPXDTNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.